{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not explicitly provided in the sources, its structure predicts characteristic signals:
- ¹H NMR :
- Methylsulfonyl group : A singlet at ~3.0 ppm for the -SO₂CH₃ protons.
- Aromatic protons : Doublets or multiplets between 7.5–8.5 ppm due to deshielding by electron-withdrawing substituents.
- Acetic acid moiety : A triplet for the -CH₂- group (~3.8–4.2 ppm) and a broad peak for the carboxylic acid proton (~12 ppm).
- ¹³C NMR :
Infrared (IR) Spectroscopy
Key IR absorptions include:
UV-Vis Spectroscopy
The compound exhibits strong absorption in the UV region due to the nitro aromatic system and conjugated π-electrons . Peaks near 260–300 nm are typical for nitrobenzene derivatives, with additional shifts from the methylsulfonyl and aminoacetic acid substituents.
X-ray Crystallography and Conformational Studies
No direct X-ray crystallographic data for this compound is available in the provided sources. However, analogous nitroaromatic sulfonamides exhibit planar aromatic rings with torsional angles of 5–10° between substituents due to steric and electronic effects. Theoretical conformational analysis predicts:
- The methylsulfonyl group adopts an orientation perpendicular to the phenyl ring to minimize steric hindrance.
- The aminoacetic acid side chain may rotate freely, favoring hydrogen bonding between the carboxylic acid and nitro/sulfonyl groups.
Table 2: Hypothetical bond lengths and angles
| Parameter | Predicted Value |
|---|---|
| C-N (aniline) | 1.40–1.45 Å |
| S=O (sulfonyl) | 1.43–1.45 Å |
| N-O (nitro) | 1.21–1.23 Å |
Tautomeric and Stereochemical Considerations
Tautomerism
The compound lacks classical tautomeric forms (e.g., keto-enol) due to its stable nitro and sulfonyl substituents. However, resonance stabilization occurs via delocalization of electrons:
Stereochemistry
No chiral centers are present in the structure, as confirmed by its SMILES representation . Conformational isomerism is limited to rotations around the C-N (aniline) and C-C (acetic acid) bonds, but these do not produce distinct stereoisomers.
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZQHVDISCQPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387791 | |
| Record name | {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90558-40-0 | |
| Record name | {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid typically involves the nitration of a suitable precursor followed by sulfonation and subsequent aminoacetic acid formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methylsulfonyl group can be oxidized to a sulfone group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and sulfone derivatives from oxidation reactions.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as reduction and substitution, leading to a range of sulfonamide derivatives and other products .
Biology
- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, it reduces the production of prostaglandins, which are mediators of inflammation . This property makes it a candidate for studying anti-inflammatory mechanisms.
- Cellular Effects : Research indicates that this compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and immune responses. Its ability to inhibit pro-inflammatory cytokines is particularly noteworthy .
Medicine
- Pharmaceutical Development : The selective inhibition of COX-2 suggests potential therapeutic applications in developing anti-inflammatory drugs. Studies have shown that lower doses exhibit significant anti-inflammatory effects without adverse reactions .
- Cancer Therapy : Emerging research highlights its role in cancer therapy, particularly in hypoxic tumor environments where it may enhance the efficacy of certain prodrugs through selective activation mechanisms . The compound's interaction with Six-Transmembrane Epithelial Antigen of Prostate 4 (STEAP4) has been noted for its potential in targeting hypoxic tumors effectively.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that 2-{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid significantly reduced inflammation in animal models when administered at varying doses. The results indicated a dose-dependent response with minimal side effects, suggesting its viability as a therapeutic agent .
- Cancer Treatment Efficacy : Research focusing on hypoxia-activated prodrugs revealed that this compound could enhance the activation of these drugs in STEAP4-expressing tumors, leading to improved therapeutic outcomes compared to controls . This highlights its potential role in targeted cancer therapies.
Mechanism of Action
The mechanism of action of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}propionic acid: Similar structure but with a propionic acid moiety instead of an aminoacetic acid moiety.
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a compound of significant interest.
Biological Activity
The compound {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid , also known as 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid, is a complex organic molecule characterized by its unique functional groups, which include a methylsulfonyl group and a nitrophenyl moiety. This article examines its biological activity, focusing on its anti-inflammatory, antimicrobial, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₉N₁O₆S₂
- Molecular Weight : Approximately 291.30 g/mol
The structure is influenced by the electron-withdrawing properties of the nitro group and the sulfonyl moiety, which can significantly affect its reactivity and biological interactions.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. The presence of methylsulfonyl and nitro groups is believed to modulate biological pathways associated with inflammation. Studies have demonstrated that derivatives of thioacetic acids can inhibit enzymes involved in inflammatory responses, suggesting their potential utility in treating conditions like arthritis and other inflammatory diseases.
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Preliminary evaluations have indicated effectiveness against both Gram-positive and Gram-negative bacteria, including Bacillus cereus and Pseudomonas aeruginosa. Such findings highlight its potential as a therapeutic agent in combating bacterial infections .
Molecular docking studies have suggested that this compound may interact with specific enzyme targets, influencing their activity. These interactions are crucial for understanding its pharmacological profile and potential side effects in therapeutic applications.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anti-inflammatory Effects : A compound structurally related to this compound was tested for its ability to reduce inflammation in animal models of arthritis. Results showed a significant decrease in inflammatory markers compared to control groups.
- Antimicrobial Evaluation : In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Comparative Analysis
The following table summarizes the biological activities of compounds related to this compound:
| Compound Name | Biological Activity | Unique Attributes |
|---|---|---|
| 2-((4-Aminophenyl)thio)acetic acid | Antimicrobial | Exhibits different activity due to amino substitution |
| 4-Methylsulfonylphenol | Antioxidant | Lacks acetic acid moiety |
| 2-Nitrophenyl thioacetic acid | Antimicrobial | Different reactivity profile |
| Thioacetic acid | Basic thioester reactivity | Serves as a precursor in synthesis |
This comparison illustrates how variations in functional groups can significantly alter biological activities, highlighting the distinctive profile of this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid?
- Methodological Answer :
- Step 1 : Start with 4-(methylsulfonyl)-2-nitroaniline as the precursor. React it with bromoacetic acid under basic conditions (e.g., NaHCO₃) to facilitate nucleophilic substitution at the amino group .
- Step 2 : Optimize reaction parameters (e.g., temperature: 60–80°C, solvent: DMF/water mixture) to enhance yield. Monitor progress via TLC or HPLC.
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity using NMR and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons and carbons adjacent to the methylsulfonyl, nitro, and acetic acid groups. The nitro group induces deshielding (~δ 8.5–9.0 ppm for aromatic protons) .
- IR Spectroscopy : Detect sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (N=O, ~1520–1350 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of –SO₂CH₃ or –NO₂ groups) .
Q. How does the nitro group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Experimental Design :
- Prepare solutions in buffers (pH 2–12) and incubate at 25°C/40°C.
- Monitor degradation via UV-Vis (absorbance shifts at λ ~270–310 nm) or HPLC.
- Findings : The nitro group may enhance electron-withdrawing effects, reducing stability in alkaline conditions due to nucleophilic attack on the aromatic ring. Compare with analogs lacking nitro groups (e.g., sulfonamide derivatives in ).
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for functionalizing the methylsulfonyl group?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) to calculate transition states for reactions (e.g., substitution at the sulfonyl group). Software: Gaussian or ORCA .
- Step 2 : Simulate solvent effects (PCM model) and compare activation energies for pathways (e.g., SN2 vs. radical mechanisms).
- Step 3 : Validate predictions experimentally. For example, methylsulfonyl groups are resistant to nucleophilic substitution but may undergo reduction (e.g., LiAlH₄ → thioether) .
Q. What strategies resolve contradictions in reported reactivity data for nitro-substituted arylacetic acids?
- Methodological Answer :
- Strategy 1 : Cross-validate experimental conditions (e.g., solvent polarity, catalyst presence). For instance, nitro groups may act as meta-directors in electrophilic substitution, but steric hindrance from methylsulfonyl could alter regioselectivity .
- Strategy 2 : Use kinetic isotope effects (KIE) or isotopic labeling (e.g., 15N-nitrogen) to trace reaction mechanisms .
- Case Study : Compare with 2-[4-(chlorosulfonyl)-3-nitrophenyl]acetic acid ( ), where the chloro group increases electrophilicity versus methylsulfonyl.
Q. How can reactor design improve scalability of this compound synthesis?
- Methodological Answer :
- Design Considerations :
- Use continuous-flow reactors to enhance heat/mass transfer, critical for exothermic nitro-group reactions .
- Optimize residence time and mixing efficiency (CFD modeling) to minimize byproducts.
- Case Study : Industrial-scale synthesis of similar sulfonamide derivatives employs automated reactors with real-time pH/temperature control .
Comparative and Mechanistic Questions
Q. How does this compound compare structurally and functionally to N-(2-acetamido)-2-aminoethanesulfonic acid?
- Methodological Answer :
- Structural Analysis : Compare functional groups (methylsulfonyl vs. sulfonic acid; nitro vs. acetamido) using X-ray crystallography or computational docking (e.g., PubChem data ).
- Functional Comparison : Test enzyme inhibition (e.g., carbonic anhydrase) to assess selectivity. The nitro group may enhance binding to hydrophobic enzyme pockets .
Q. What role do separation technologies (e.g., membrane filtration) play in purifying this compound?
- Methodological Answer :
- Step 1 : Use nanofiltration membranes (MWCO ~300–500 Da) to separate the product (MW ~257 g/mol) from smaller byproducts .
- Step 2 : Optimize solvent-resistant membranes (e.g., polyimide) for DMF or acetone-based solutions.
- Case Study : Membrane separation reduced purification time by 40% in sulfonamide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
